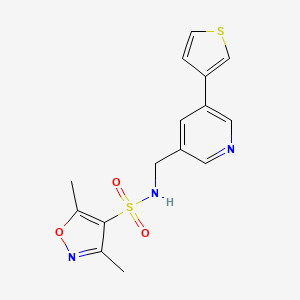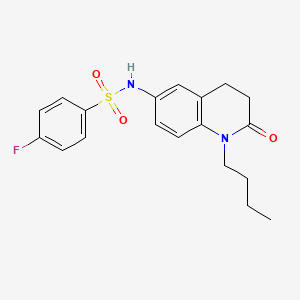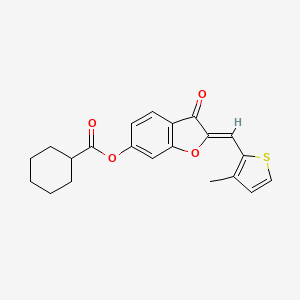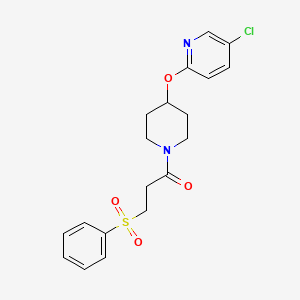![molecular formula C17H11BrClN5O B2776802 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893923-86-9](/img/structure/B2776802.png)
3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H11BrClN5O and its molecular weight is 416.66. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Energetic Materials Development
This compound’s structural motif is similar to that found in energetic materials. Research has shown that triazolopyrimidine derivatives can be used to synthesize energetic materials with excellent insensitivity toward external stimuli and good detonation performance . The presence of substituents like bromophenyl and chlorobenzyl could potentially influence the sensitivity and stability of the material, making it a candidate for further study in this field.
Inhibition of LSD1 Enzyme
Triazolopyrimidine derivatives have been identified as potent inhibitors of the Lysine Specific Demethylase 1 (LSD1) enzyme, which plays a pivotal role in regulating lysine methylation . Aberrant overexpression of LSD1 is involved in the progression of certain human malignant tumors. Therefore, this compound could be explored for its potential to inhibit cancer proliferation and migration.
Design of Heat-Resistant Explosives
The compound’s framework is conducive to the design of heat-resistant explosives. Its structural similarity to other triazolopyrimidine derivatives, which have shown remarkable thermal stability and excellent detonation performance, suggests that it could serve as a template for developing new heat-resistant explosive materials .
Primary Explosives
Due to the high nitrogen content in the triazolopyrimidine ring, compounds like this one are often very sensitive but exhibit excellent detonation performance, making them suitable for applications as primary explosives . The bromophenyl and chlorobenzyl groups could be investigated for their effects on the sensitivity and performance of primary explosives.
Cancer Therapeutics
Given the compound’s potential as an LSD1 inhibitor, it could be further developed into a therapeutic agent for treating cancers where LSD1 is known to be overexpressed . Its efficacy and selectivity could be enhanced through structural modifications and optimization.
Molecular Docking Studies
The compound could be used in molecular docking studies to understand the interaction between small molecules and target proteins. Such studies could provide insights into the structural requirements for improved activity and selectivity of LSD1 inhibitors .
Study of Weak Interactions in Crystals
The compound’s crystalline structure can be analyzed using X-ray diffraction to study weak interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of energetic materials .
Template for Next-Generation Fused Ring Materials
The triazolopyrimidine scaffold can serve as a template for designing next-generation fused ring materials. By altering the kind or site of the substituent groups, researchers can create materials with tailored properties for various applications .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDFMQWQIXEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2776727.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2776728.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)
![2-(1,3-Benzodioxol-5-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2776732.png)
![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)
![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)




